N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-3-27-16-6-4-5-14-12-17(28-19(14)16)20-23-24-21(29-20)22-18(25)11-13-7-9-15(26-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVNPBMMYVPXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound can be represented chemically as follows:
- Molecular Formula : C16H18N4O3
- Molecular Weight : 314.34 g/mol
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through various pathways:
- Caspase Activation : The compound has been shown to activate caspases, which are crucial for the apoptotic process. This was evidenced by increased caspase 3/7 activity in treated cancer cell lines .
- Reactive Oxygen Species (ROS) Generation : It promotes the formation of ROS, leading to oxidative stress that can trigger cell death .
- Inhibition of Key Enzymes : Similar derivatives have been noted to block enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds and derivatives that share structural similarities with this compound.
Anticancer Activity
A notable study investigated novel derivatives of benzofuran and oxadiazole which demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3a | MCF-7 | 12.5 | Apoptosis via caspase activation |
| 3b | A549 | 15.0 | ROS generation |
| 3c | PC-3 | 10.0 | Inhibition of telomerase |
These findings suggest that this compound may exhibit similar or enhanced anticancer activity due to its structural features .
Case Studies
In a recent investigation involving a series of oxadiazole derivatives, it was found that specific substitutions on the oxadiazole ring significantly influenced their biological activity:
- Study on Oxadiazole Derivatives : A group of oxadiazole compounds were synthesized and tested for their anticancer properties. Among them, those with electron-withdrawing groups showed improved potency against breast and lung cancer cell lines .
- Clinical Relevance : Preliminary data from in vitro studies indicate that these compounds could potentially serve as lead candidates for further development into therapeutic agents for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below highlights key structural analogs and their distinguishing features:
Antimicrobial Activity
- The benzofuran-oxadiazole hybrid 2b () demonstrated potent activity against Staphylococcus aureus (MIC: 8 µg/mL) due to its thioether linkage and methoxyphenyl group, which enhance membrane penetration .
Enzyme Inhibition
Physicochemical and Spectral Data
The table below compares molecular weights, melting points, and spectral characteristics:
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide?
Methodological Answer: The synthesis involves multi-step reactions, including benzofuran ring formation, oxadiazole cyclization, and amide coupling. Key optimization steps include:
- Benzofuran Synthesis : Use ethanol as a solvent with catalytic acid (e.g., H₂SO₄) under reflux (70–80°C) to promote cyclization of 7-ethoxy-substituted precursors .
- Oxadiazole Formation : Employ carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous THF for 12–24 hours to ensure complete cyclization .
- Amide Coupling : Optimize stoichiometry (1:1.2 molar ratio of oxadiazole intermediate to 4-methoxyphenylacetic acid) and use DMF as a solvent at 60°C .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Solvent | Catalyst/Temperature | Yield Range |
|---|---|---|---|
| Benzofuran formation | Ethanol | H₂SO₄, 70–80°C | 60–75% |
| Oxadiazole cyclization | THF | DCC/DMAP, RT | 50–65% |
| Amide coupling | DMF | 60°C, 12 h | 70–85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?
Methodological Answer:
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve signals from the ethoxybenzofuran (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), oxadiazole (δ 8.1–8.3 ppm for aromatic protons), and acetamide (δ 2.1 ppm for CH₃) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in observed bioactivity data for this compound across different assays?
Methodological Answer:
- Replicate Assays : Conduct triplicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC₅₀ values; consider outliers if p < 0.05 .
- Control Variables : Assess solvent effects (e.g., DMSO concentration ≤0.1%) and cell line viability (use MTT assay controls) .
Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the oxadiazole and benzofuran moieties as pharmacophores .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution and HOMO-LUMO gaps (~4–5 eV typical for bioactive heterocycles) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
Q. How can X-ray crystallography be leveraged to validate the structural conformation of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a saturated acetone/water (3:1) solution at 4°C to obtain single crystals .
- Data Collection : Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Expect space group P2₁/c and unit cell dimensions ~a=8.2 Å, b=12.5 Å, c=15.3 Å .
- Refinement : Use SHELXL-97 to achieve R-factor <5%. Key metrics: bond lengths (1.3–1.5 Å for C-O), angles (120° for aromatic rings) .
Q. What strategies are recommended for designing derivatives to enhance metabolic stability while retaining activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the ethoxy group with methoxy or trifluoromethoxy to reduce CYP450-mediated oxidation .
- Pro-drug Design : Introduce esterase-cleavable groups (e.g., acetyl) at the acetamide nitrogen to improve bioavailability .
- In Silico ADMET Prediction : Use SwissADME to predict logP (aim for 2–3) and CYP2D6 inhibition risks .
Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models to identify bioavailability bottlenecks .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the benzofuran ring) .
- Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) based on PK/PD modeling .
Q. What experimental frameworks link the study of this compound to broader biochemical theories?
Methodological Answer:
- Hypothesis-Driven Design : Align with the "lock-and-key" model to investigate target selectivity .
- Pathway Analysis : Use KEGG or Reactome to map interactions with apoptosis or inflammation pathways .
- Comparative Studies : Benchmark against known oxadiazole-based inhibitors (e.g., antitumor agent Raltitrexed) to contextualize mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
